Ethoxysulfuron
Overview
Description
Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea family. It is primarily used for controlling broad-leaved weeds and sedges in various crops, including cereals and rice. This compound is known for its high aqueous solubility and low volatility, making it effective in agricultural applications .
Mechanism of Action
Target of Action
Ethoxysulfuron is a herbicide that primarily targets broad-leaved weeds and sedges in a variety of crops, including cereals and rice . It belongs to the sulfonylurea family of herbicides .
Mode of Action
This compound is mainly taken up by the leaves of the target plants and is translocated within the plant . It inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids. This inhibition disrupts protein synthesis and plant growth, leading to the death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting the ALS enzyme, this compound prevents the production of these amino acids, disrupting protein synthesis and halting plant growth .
Pharmacokinetics
This compound has a high aqueous solubility and low volatility . It can be analyzed using reverse phase (RP) HPLC method with simple conditions .
Result of Action
Action Environment
The efficacy of this compound is largely influenced by the kind/chemical nature and rate of application of the herbicide, and the weed species that differ across locations, depending on the climate and soil . It is also influenced by environmental factors such as soil type, temperature, and moisture levels .
Biochemical Analysis
Biochemical Properties
Ethoxysulfuron is a sulfonylurea compound . It is involved in biochemical reactions that lead to the control of broad-leaved weeds and sedges .
Cellular Effects
The cellular effects of this compound are primarily observed in the plants it is designed to control. It influences cell function by disrupting key cellular processes, leading to the death of the plant .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with plant cells to disrupt their normal functioning . It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies
Dosage Effects in Animal Models
It is known that this compound has low toxicity for most species
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the plant cells it affects . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its high aqueous solubility .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxysulfuron can be synthesized through a multi-step process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-ethoxyphenoxysulfonyl chloride in the presence of a base. The reaction is typically carried out in dichloromethane as a solvent, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, controlled temperatures, and purification systems to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially nucleophilic substitution, where the sulfonylurea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the sulfonylurea group.
Scientific Research Applications
Ethoxysulfuron has several scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea herbicides’ chemical properties and reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Limited research on its potential use in medicinal chemistry due to its herbicidal properties.
Industry: Widely used in agriculture for weed control, improving crop yield and quality
Comparison with Similar Compounds
Nicosulfuron: Another sulfonylurea herbicide used for weed control in maize.
Rimsulfuron: Used for controlling weeds in potatoes and tomatoes.
Metsulfuron-methyl: Effective against broad-leaved weeds in cereals and pastures.
Comparison: Ethoxysulfuron is unique due to its high selectivity for broad-leaved weeds and sedges, making it particularly effective in rice and cereal crops. Compared to nicosulfuron and rimsulfuron, this compound has a broader spectrum of activity and lower application rates. Metsulfuron-methyl, while similar, is less effective in certain crop types .
Properties
IUPAC Name |
(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKRNOCDUPIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057951 | |
Record name | Ethoxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126801-58-9 | |
Record name | Ethoxysulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126801-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxysulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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